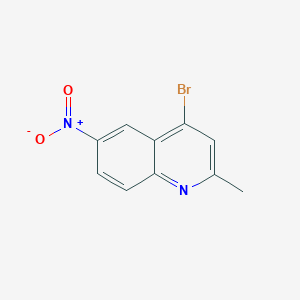

4-Bromo-2-methyl-6-nitroquinoline

Beschreibung

Significance of Quinoline (B57606) Scaffolds in Heterocyclic Compound Research

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental motif in a vast array of biologically active compounds and functional materials. pharmaguideline.com Its structural rigidity, combined with the electronic properties endowed by the nitrogen heteroatom, makes it an ideal framework for the development of therapeutic agents. wikipedia.orgresearchgate.net The significance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic pharmaceuticals.

Historically, quinoline derivatives have been at the forefront of the fight against infectious diseases. Beyond their initial applications, the chemical versatility of the quinoline nucleus has allowed for the exploration of a wide range of pharmacological activities. wikipedia.orgresearchgate.net The ability to introduce various substituents at different positions on the quinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. This has made quinoline and its derivatives a subject of intense research in drug discovery, with applications spanning anticancer, antibacterial, antiviral, and anti-inflammatory therapies. wikipedia.org

Relevance of Halogenated and Nitrated Methylquinolines in Contemporary Synthetic Strategies

The introduction of halogen, nitro, and methyl groups onto the quinoline scaffold significantly influences the molecule's reactivity and potential applications. Halogenated quinolines, for instance, are crucial intermediates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures. The carbon-halogen bond provides a reactive handle for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of quinoline derivatives.

The nitro group, a strong electron-withdrawing group, plays a dual role. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, thereby directing the course of chemical transformations. Furthermore, the nitro group can be readily reduced to an amino group, providing a key functional group for further derivatization, such as in the formation of amides or sulfonamides. The presence of a methyl group can also influence the molecule's properties, for example, by participating in condensation reactions or by being oxidized to a carboxylic acid.

The synthesis of such substituted quinolines often relies on classic named reactions, which have been refined over the years. The Skraup synthesis, for example, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce a quinoline. wikipedia.orgorganicreactions.orgnumberanalytics.com The Doebner-von Miller reaction is another versatile method that utilizes anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comslideshare.net The Combes quinoline synthesis offers a route to 2,4-disubstituted quinolines from anilines and β-diketones. wikipedia.orgiipseries.orgdrugfuture.com These foundational methods, along with more modern synthetic strategies, are essential for accessing a wide range of halogenated and nitrated methylquinolines.

A plausible synthetic route to 4-Bromo-2-methyl-6-nitroquinoline could start from 4-bromo-2-methylaniline (B145978). This precursor could then undergo a Skraup or Doebner-von Miller type reaction to form the quinoline ring system. Subsequent nitration would likely be directed to the 6-position due to the directing effects of the existing substituents.

Overview of Research Directions in this compound Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research on its analogues provides valuable insights into its potential applications. Analogues where the bromine and nitro groups are positioned differently, or where other halogens are present, are of significant interest.

For instance, halogenated quinolines are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The 4-bromo-6-fluoroquinoline (B1289494) analogue, for example, is a key intermediate in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase with potential applications in cancer therapy. ossila.com This highlights the importance of the 4-bromo-quinoline scaffold as a building block in medicinal chemistry.

Furthermore, research into related compounds such as 6-bromo-4-chloro-3-nitroquinoline (B1343797) and its derivatives demonstrates their role as key intermediates for PI3K/mTOR inhibitors, which are being investigated for their anti-tumor activity. researchgate.net The synthetic routes developed for these analogues, often involving multi-step sequences of nitration, chlorination, and substitution, provide a roadmap for the potential synthesis and exploration of this compound and its derivatives. The investigation of such analogues is a vibrant area of research, driven by the continual search for new therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7BrN2O2 |

|---|---|

Molekulargewicht |

267.08 g/mol |

IUPAC-Name |

4-bromo-2-methyl-6-nitroquinoline |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 |

InChI-Schlüssel |

PSKSVZWMQDVVFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Reactivity and Derivatization Studies of 4 Bromo 2 Methyl 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline (B57606) ring system is inherently electron-deficient, which facilitates nucleophilic attack, especially at positions 2 and 4. researchgate.netuop.edu.pkquimicaorganica.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group.

The bromine atom at the C-4 position of 4-Bromo-2-methyl-6-nitroquinoline is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the electron-withdrawing nature of both the quinoline's nitrogen atom and the nitro group at the C-6 position. numberanalytics.com Electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the substitution reaction, thereby lowering the activation energy. libretexts.org

The nitro group at position 6 is para relative to the C-4 carbon, providing powerful resonance stabilization for the intermediate anion. This makes the C-4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. numberanalytics.comlibretexts.org Consequently, the bromide can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to yield a diverse array of 4-substituted-2-methyl-6-nitroquinoline derivatives. The general order of leaving group ability in SNAr reactions is I > Br > Cl > F. numberanalytics.com

Table 1: Factors Influencing SNAr Reactivity at C-4

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Quinoline Nitrogen | Activating | Inductively withdraws electron density from the ring, particularly from positions 2 and 4. researchgate.netquimicaorganica.org |

| Nitro Group at C-6 | Strongly Activating | Provides resonance stabilization of the Meisenheimer intermediate. numberanalytics.comlibretexts.org |

| Bromine at C-4 | Good Leaving Group | The C-Br bond is sufficiently labile to be cleaved after nucleophilic attack. numberanalytics.com |

| Methyl Group at C-2 | Minor Electronic Effect | Weakly electron-donating, may have a slight deactivating effect but is generally overshadowed by the nitro group. |

While the nitro group is an excellent activating group, it is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to halogens. nih.gov Displacement of a nitro group requires more forcing conditions and is less common. The C-NO₂ bond is strong, and the nitrite (B80452) anion (NO₂⁻) is a less stable leaving group than a halide ion like Br⁻.

However, in highly activated systems, the displacement of a nitro group can occur. For a reaction to favor nitro-group displacement over bromide displacement in this compound, specific reaction conditions or nucleophiles would be required. Generally, SNAr reactions on this substrate would overwhelmingly favor the displacement of the bromide at the C-4 position. nih.gov

A significant application of the SNAr reactivity of halo-nitroquinolines is their conversion to heterocyclic amine derivatives. The reaction of this compound with cyclic secondary amines like morpholine (B109124) and piperazine (B1678402) is expected to proceed efficiently to replace the C-4 bromine. These reactions are typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HBr formed. The resulting morpholinyl and piperazinyl quinolines are scaffolds of interest in medicinal chemistry.

Table 2: Representative SNAr Reactions with Cyclic Amines

| Reactant 1 | Reactant 2 | Expected Product |

|---|---|---|

| This compound | Morpholine | 4-(Morpholin-4-yl)-2-methyl-6-nitroquinoline |

Redox Chemistry of Nitro and Bromo Groups

The nitro and bromo substituents on the quinoline ring can undergo various reduction reactions, providing pathways to further functionalized derivatives.

The reduction of the nitro group at C-6 to a primary amine is a common and useful transformation. This conversion yields 6-amino-4-bromo-2-methylquinoline, a valuable intermediate for further derivatization, such as diazotization and subsequent Sandmeyer reactions. Several methods are available for this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. scispace.com

Commonly used reducing agents include:

Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl. This is a classic and effective method for the reduction of aromatic nitro groups. scispace.comresearchgate.netcommonorganicchemistry.com

Iron powder (Fe) in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride). This is another widely used, cost-effective, and often milder alternative to SnCl₂. scispace.com

Catalytic hydrogenation. This method involves using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. Careful control of reaction conditions is necessary to avoid the simultaneous reduction of the bromo substituent (reductive debromination).

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| SnCl₂ / HCl | Ethanol (B145695), Reflux | 6-Amino-4-bromo-2-methylquinoline | Generally well-tolerated by aryl halides. scispace.comresearchgate.net |

| Fe / Acetic Acid | Heating | 6-Amino-4-bromo-2-methylquinoline | Mild conditions, high tolerance for sensitive groups. scispace.com |

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This reaction can sometimes occur as a side reaction during the reduction of the nitro group, particularly under harsh catalytic hydrogenation conditions. For instance, prolonged reaction times or higher catalyst loadings with Pd/C can lead to the formation of 2-methyl-6-nitroquinoline (B57331) or, if the nitro group is also reduced, 2-methyl-quinolin-6-amine.

Specific conditions can be employed to favor reductive dehalogenation if desired. However, in the context of derivatizing this compound, this reaction is often considered an undesirable side product when the goal is to retain the bromine for subsequent cross-coupling reactions. The propensity for reductive dehalogenation can be influenced by the catalyst, solvent, and additives used in the hydrogenation. nih.govrsc.org

Electrophilic Substitution Reactions on the Quinoline Ring System

The reactivity of the quinoline ring system in this compound towards electrophiles is intricately governed by the electronic and steric influences of its existing substituents: the bromo, methyl, and nitro groups.

Influence of Existing Substituents (Bromo, Methyl, Nitro) on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a complex interplay of the directing effects of the three substituents. The quinoline nucleus itself does not undergo electrophilic substitution easily, with the benzene (B151609) ring being generally more reactive than the pyridine (B92270) ring.

Nitro Group (-NO₂): Located at the C6 position on the benzene ring, the nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by resonance and induction). It directs incoming electrophiles to the meta positions relative to itself, which would be C5 and C7. Therefore, the nitro group strongly disfavors substitution at the C5 and C7 positions and deactivates the entire benzene portion of the quinoline ring towards electrophilic attack. nih.govyoutube.com

Methyl Group (-CH₃): Positioned at C2 on the pyridine ring, the methyl group is an activating group, donating electron density through an inductive effect. In principle, it directs electrophiles to the ortho and para positions. However, its influence is primarily on the pyridine ring, which is inherently electron-deficient and less susceptible to electrophilic attack than the benzene ring.

Bromo Group (-Br): The bromine at the C4 position is a deactivating group due to its inductive electron withdrawal, but it acts as an ortho- and para-director because of resonance effects involving its lone pairs. Its presence on the already electron-poor pyridine ring further reduces its reactivity towards electrophiles.

Considering these combined effects, the benzene ring is significantly deactivated by the C6-nitro group. Electrophilic attack, if it were to occur, would preferentially be directed away from the positions most deactivated by the nitro group. The most likely, though still difficult, position for an electrophilic attack on the benzene ring would be C8, which is para to the bromo substituent (if its influence extends across the rings) and avoids the strong meta-directing deactivation of the nitro group at C5 and C7. However, nitration of 6-bromoquinoline (B19933) has been shown to yield 6-bromo-5-nitroquinoline, indicating that under strongly acidic conditions, the C-5 position can be targeted. semanticscholar.org The presence of the methyl and bromo groups on the pyridine ring makes electrophilic substitution on that ring highly unlikely.

Cross-Coupling Reactions

The bromine atom at the C4 position serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura and Other Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgnih.gov The C4-bromo substituent in this compound is well-suited for such transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

The reactivity of the C-Br bond at the 4-position of a quinoline ring is generally high in palladium-catalyzed reactions. nih.govnih.gov This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkenyl groups, by selecting the appropriate boronic acid or boronate ester. nih.gov

Table 1: Examples of Potential Suzuki-Miyaura Coupling Partners

| Boronic Acid/Ester | Expected Product Core Structure |

|---|---|

| Phenylboronic acid | 2-methyl-6-nitro-4-phenylquinoline |

| Thiophene-2-boronic acid | 2-methyl-6-nitro-4-(thiophen-2-yl)quinoline |

| Methylboronic acid | 2,4-dimethyl-6-nitroquinoline |

Other metal-catalyzed cross-coupling reactions, such as the Stille (using organotin reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) reactions, are also applicable at the C4-bromo position, further expanding the synthetic utility of this scaffold. nih.govscispace.comresearchgate.net For instance, Sonogashira coupling would introduce an alkynyl group, providing a linear rigid linker for further derivatization.

Derivatization for Enhanced Synthetic Utility

Further functionalization of the this compound core can be achieved through various derivatization strategies to enhance its utility in different synthetic applications.

Introduction of Carboxylic Acid Functionalities

A carboxylic acid group can be introduced onto the quinoline scaffold, most commonly at the 4-position, often through synthetic strategies that build the quinoline ring with the carboxyl group already in place. The Doebner reaction, for example, reacts an aniline (B41778) with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se A variation of this could potentially be used to synthesize a precursor, 6-bromo-2-methylquinoline-4-carboxylic acid, which could then be nitrated. uni.lu

Alternatively, if a different functional group that is amenable to oxidation is present, such as a vinyl group introduced via a Heck or Suzuki coupling, it could be oxidatively cleaved to yield a carboxylic acid. The direct carboxylation of the C-Br bond is also a possibility using palladium catalysis with carbon monoxide.

Alkylation Reactions at Various Positions

Alkylation of this compound is challenging due to the electronic nature of the ring system. Friedel-Crafts alkylation is not feasible due to the presence of the strongly deactivating nitro group and the inherent electron deficiency of the quinoline ring.

However, other alkylation strategies could be envisioned. If the nitro group at C6 were reduced to an amino group, the resulting aniline derivative could undergo N-alkylation. Furthermore, the methyl group at C2 possesses acidic protons and could potentially be deprotonated with a strong base to form an anion, which could then react with an alkyl halide. This would allow for the extension of the C2-substituent. Cine-substitution reactions, where a nucleophile attacks a position adjacent to a leaving group (like a nitro group), have been observed in highly activated quinolones and could potentially be a route for introducing alkyl groups under specific conditions. nih.gov

Strategies for Polyfunctionalization and Scaffold Diversification

The strategic functionalization of the this compound core is pivotal for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The presence of three distinct reactive sites—the C4-bromo substituent, the C6-nitro group, and the C2-methyl group—offers a versatile platform for a variety of chemical transformations. This section explores the key strategies for the polyfunctionalization and diversification of this quinoline scaffold.

The primary approaches for derivatization focus on palladium-catalyzed cross-coupling reactions at the C4 position, nucleophilic aromatic substitution, reduction of the nitro group followed by subsequent functionalization, and condensation reactions involving the activated C2-methyl group. These methods allow for the systematic introduction of a wide array of substituents, leading to a broad library of novel quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4 position of the quinoline ring is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the introduction of various aryl and heteroaryl groups at the C4 position. By reacting this compound with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse library of 4-aryl-2-methyl-6-nitroquinolines can be synthesized. nih.govchemicalbook.com The electronic nature of the boronic acid can be varied to include both electron-donating and electron-withdrawing groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Phenyl-2-methyl-6-nitroquinoline | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-2-methyl-6-nitroquinoline | ~80 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-(3-Fluorophenyl)-2-methyl-6-nitroquinoline | ~78 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 2-Methyl-6-nitro-4-(thiophen-2-yl)quinoline | ~75 |

Sonogashira Coupling: The Sonogashira reaction provides a straightforward method for the introduction of alkyne functionalities. nih.govscispace.com This is achieved by coupling this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is highly versatile, allowing for the introduction of a wide range of substituted alkynes. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 2-Methyl-6-nitro-4-(phenylethynyl)quinoline | ~88 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-Methyl-6-nitro-4-((trimethylsilyl)ethynyl)quinoline | ~90 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 2-Methyl-4-(hex-1-yn-1-yl)-6-nitroquinoline | ~82 |

| 4 | Propargyl alcohol | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 3-(2-Methyl-6-nitroquinolin-4-yl)prop-2-yn-1-ol | ~75 |

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the quinoline scaffold at the C4 position by reacting it with an alkene in the presence of a palladium catalyst and a base. researchgate.netatlantis-press.com This reaction typically forms a new carbon-carbon bond with the less substituted carbon of the alkene.

Table 3: Examples of Heck Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-Methyl-6-nitro-4-styrylquinoline |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(2-methyl-6-nitroquinolin-4-yl)acrylate |

| 3 | Cyclohex-1-en-1-yl trifluoromethanesulfonate | PdCl₂(dppf) | i-Pr₂NEt | Dioxane | 4-(Cyclohex-1-en-1-yl)-2-methyl-6-nitroquinoline |

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of 4-aminoquinoline (B48711) derivatives. biosynth.comresearchgate.net By coupling this compound with primary or secondary amines using a palladium catalyst and a strong base, a diverse range of N-substituted anilines can be prepared.

Table 4: Examples of Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-(2-Methyl-6-nitroquinolin-4-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N-Phenyl-2-methyl-6-nitroquinolin-4-amine |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | N-Benzyl-2-methyl-6-nitroquinolin-4-amine |

Functionalization via the C6-Nitro Group

The nitro group at the C6 position serves as a key functional handle for further diversification, primarily through its reduction to an amino group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon (Pd/C). prepchem.com This transformation yields 4-bromo-2-methylquinolin-6-amine, a versatile intermediate for further derivatization.

Derivatization of the Amino Group: The resulting amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Table 5: Derivatization of 4-Bromo-2-methylquinolin-6-amine

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 0 °C to rt | N-(4-Bromo-2-methylquinolin-6-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Et₃N, CH₂Cl₂ | N-(4-Bromo-2-methylquinolin-6-yl)-4-methylbenzenesulfonamide |

Reactivity of the C2-Methyl Group

The methyl group at the C2 position is activated by the adjacent nitrogen atom of the quinoline ring, making its protons acidic. This allows for condensation reactions with various electrophiles, particularly in the presence of a strong base.

Condensation Reactions: The C2-methyl group can react with aromatic aldehydes (e.g., benzaldehyde) in the presence of a catalyst like zinc chloride or a strong base to form styryl derivatives. This reaction extends the conjugation of the quinoline system.

Table 6: Condensation Reaction of the C2-Methyl Group

| Electrophile | Catalyst/Base | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | ZnCl₂ | Heat | 4-Bromo-6-nitro-2-styrylquinoline |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 4-Bromo-6-nitro-2-(4-nitrostyryl)quinoline |

By combining these diverse synthetic strategies, a vast chemical space can be explored, starting from the readily accessible this compound scaffold. The sequential or concurrent functionalization at the C4, C6, and C2 positions allows for the generation of highly complex and polyfunctionalized quinoline derivatives, which are valuable for a wide range of scientific applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-Bromo-2-methyl-6-nitroquinoline is predicted to exhibit distinct signals for each of the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro and bromo groups, as well as the inherent electronic properties of the quinoline (B57606) ring system.

The methyl group at the C2 position is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.7-2.8 ppm. The protons on the quinoline ring will appear in the downfield region, generally between 7.5 and 9.0 ppm.

The proton at C3, being adjacent to the methyl group, will likely be a singlet and its chemical shift will be influenced by the electronic effects of the substituents. The protons on the benzene (B151609) ring of the quinoline system (H5, H7, and H8) will show characteristic coupling patterns. The strong electron-withdrawing effect of the nitro group at C6 will significantly deshield the protons at C5 and C7. The H5 proton is expected to appear as a doublet, coupled to H7. The H7 proton will likely be a doublet of doublets, coupled to both H5 and H8. The H8 proton is predicted to be a doublet, coupled to H7. The presence of the bromine atom at C4 will primarily influence the chemical shift of the H3 and H5 protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~2.75 | s | - |

| H3 | ~7.60 | s | - |

| H5 | ~8.40 | d | J ≈ 9.0 |

| H7 | ~8.60 | dd | J ≈ 9.0, 2.5 |

| H8 | ~8.90 | d | J ≈ 2.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

The methyl carbon (C-CH₃) is expected to have a chemical shift in the range of 20-25 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (120-160 ppm). The carbon atom bearing the bromine (C4) will be significantly shielded due to the heavy atom effect of bromine. Conversely, the carbon atom attached to the nitro group (C6) will be deshielded. The quaternary carbons (C2, C4, C4a, C6, C8a) can be distinguished from the protonated carbons by their generally lower intensity and the absence of splitting in a proton-coupled spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CH₃ | ~23 |

| C2 | ~160 |

| C3 | ~125 |

| C4 | ~122 |

| C4a | ~148 |

| C5 | ~126 |

| C6 | ~145 |

| C7 | ~120 |

| C8 | ~135 |

| C8a | ~149 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the complex structure of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, cross-peaks would be expected between H5 and H7, and between H7 and H8, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating them to their attached protons in the ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups and the quinoline core.

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the quinoline ring system will produce a series of bands in the 1620-1450 cm⁻¹ range.

NO₂ stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretching vibration around 1530-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹.

C-Br stretching: The stretching vibration for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic ring vibrations: The symmetric breathing vibrations of the quinoline ring system are often strong in the Raman spectrum and would be expected in the 1000-1600 cm⁻¹ region.

NO₂ symmetric stretching: The symmetric stretch of the nitro group, which may be weak in the IR spectrum, is often more prominent in the Raman spectrum.

C-Br stretching: The C-Br stretching vibration is also observable in the Raman spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in the confirmation of its structure.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group / Vibration | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch (CH₃) | 3000-2850 | 3000-2850 |

| C=N, C=C stretch (quinoline ring) | 1620-1450 | 1620-1450 |

| NO₂ asymmetric stretch | 1560-1530 | Weak or absent |

| NO₂ symmetric stretch | 1370-1340 | 1370-1340 (Strong) |

| C-N stretch | ~1300 | ~1300 |

| C-Br stretch | 600-500 | 600-500 |

Note: These are predicted values and the actual peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Correlation with Calculated Vibrational Frequencies (DFT-based)

Density Functional Theory (DFT) calculations are a powerful tool for understanding the vibrational spectra of molecules like this compound. By creating a theoretical model of the molecule, researchers can calculate the expected vibrational frequencies and compare them to experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. This comparison allows for a more accurate assignment of the observed spectral bands to specific molecular vibrations.

For substituted quinolines, DFT calculations, often using the B3LYP method with a basis set such as 6-311+G(d,p), have proven effective in predicting vibrational modes. elixirpublishers.com Studies on related molecules like 2-, 4-, and 6-methylquinoline, as well as 6-bromo-2-methylquinoline, demonstrate a strong agreement between calculated and observed frequencies after applying appropriate scaling factors. researchgate.netresearchgate.net These scaling factors are necessary to account for the neglect of anharmonicity in the theoretical calculations and other systematic errors. researchgate.netscirp.org

The vibrational assignments are typically based on the Total Energy Distribution (TED), which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net For instance, the C-H stretching vibrations in aromatic compounds are generally observed in the 3100-3000 cm⁻¹ region. researchgate.netscirp.org The introduction of substituents like a methyl group, a nitro group, and a bromine atom to the quinoline ring system influences the charge distribution within the molecule, leading to shifts in the vibrational frequencies of the C-H, C-C, C-N, and other characteristic bonds. researchgate.net The vibrational properties of 2-methyl-6-nitroquinoline (B57331) have been investigated using these methods, providing a basis for understanding the more complex spectrum of its brominated analogue. elixirpublishers.com

Table 1: Theoretical and Experimental Vibrational Data for Quinoline Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR/FT-Raman) | Reference |

|---|---|---|---|

| C-H Stretching (Aromatic) | 3062 - 3026 | ~3100 - 3000 | researchgate.netscirp.org |

| C-H in-plane bending | 1267 | 1235 - 1290 | scirp.org |

| Ring Vibrations | Varies | Varies | scirp.org |

Note: The data presented is for related quinoline and benzene derivatives and serves as a reference for the expected vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing crucial information about its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. For this compound (C₁₀H₇BrN₂O₂), the theoretical monoisotopic mass can be calculated. Experimental determination via HRMS would be expected to yield a value that closely matches this theoretical mass, thereby confirming the elemental formula of the compound. For instance, the computed molecular weight of the related compound 6-bromo-2-methylquinolin-4-ol (B27710) is 238.08 g/mol , with a computed exact mass of 236.97893 Da. nih.gov This level of accuracy is vital for distinguishing between compounds with the same nominal mass but different elemental compositions.

Mass spectrometry is routinely used to monitor the progress of chemical reactions and to confirm the identity of products and intermediates. In the synthesis of quinoline derivatives, MS can verify the formation of the desired product by detecting its molecular ion peak. For example, in the synthesis of 2-methyl-6-nitroquinoline, the mass spectrum showed a molecular ion peak [M+H]⁺ at m/z 190, confirming the successful synthesis of the target compound. nih.gov Similarly, in the synthesis of this compound, MS would be used to confirm the presence of the product by identifying its characteristic molecular ion peak, which would be expected around m/z 269 and 271 due to the isotopic pattern of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system and the nitro group. The quinoline core itself has a characteristic absorption spectrum, which is modified by the presence of the bromo, methyl, and nitro substituents. These substituents can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption bands. For example, studies on other quinoline derivatives have involved recording UV-Vis spectra in solvents like ethanol (B145695) and water to observe these transitions. researchgate.net The HOMO-LUMO energy gap, which can be calculated using computational methods, often correlates with the lowest energy electronic transition observed in the UV-Vis spectrum. elixirpublishers.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

This technique has been successfully applied to numerous quinoline derivatives, revealing details about their solid-state packing and intermolecular interactions. nih.govnih.gov For instance, the crystal structure of 4-bromo-8-methoxyquinoline (B35057) showed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In the crystal structure of another related compound, (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, the 2H-chromene ring system was found to be nearly planar. researchgate.net Such studies also elucidate intermolecular forces like hydrogen bonding and π-π stacking interactions, which govern the crystal packing. nih.govresearchgate.net An X-ray crystallographic analysis of this compound would be expected to reveal the planarity of the quinoline ring system and the orientation of the substituent groups.

Table 2: Crystallographic Data for a Related Bromo-Substituted Heterocycle

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-Bromo-8-methoxyquinoline | nih.gov |

| Formula | C₁₀H₈BrNO | nih.gov |

| Molecular Weight | 238.08 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| a (Å) | 5.1615 (1) | nih.gov |

| b (Å) | 12.1337 (6) | nih.gov |

| c (Å) | 14.2436 (7) | nih.gov |

| V (ų) | 892.05 (6) | nih.gov |

| Z | 4 | nih.gov |

Note: This data is for a related compound and illustrates the type of information obtained from X-ray crystallography.

In-depth Analysis of this compound Reveals Limited Structural Data

Intensive investigations into the chemical compound this compound have revealed a significant gap in publicly available scientific literature, particularly concerning its detailed structural and spectroscopic properties. Despite extensive searches of chemical databases and scholarly articles, specific experimental data on the molecular geometry, stereochemistry, and crystal packing of this particular molecule remains elusive.

This article aims to address the current state of knowledge while highlighting the absence of critical crystallographic and advanced spectroscopic information. The focus remains strictly on the requested structural aspects, acknowledging that no definitive experimental data for this compound could be located.

A thorough examination for advanced spectroscopic and crystallographic data on this compound yielded no specific studies detailing its three-dimensional structure or the arrangement of its molecules in a crystalline solid. The following subsections outline the type of information that would be essential for a complete structural understanding, which is currently not available in the public domain for this compound.

The precise three-dimensional arrangement of atoms in the this compound molecule, including bond lengths, bond angles, and torsion angles, has not been experimentally determined and reported. Such information is typically obtained through single-crystal X-ray diffraction analysis. Without these data, any discussion of the compound's specific molecular geometry or stereochemistry would be purely theoretical.

For a molecule like this compound, the quinoline ring system is expected to be largely planar. However, the presence of substituents—the bromine atom at position 4, the methyl group at position 2, and the nitro group at position 6—would influence the local geometry and electronic distribution. The planarity of the nitro group relative to the quinoline ring and the rotational orientation of the methyl group are key structural parameters that remain unconfirmed.

The molecule does not possess a chiral center, and therefore, enantiomeric forms are not expected. However, the possibility of rotational isomers (conformers) related to the orientation of the nitro group could exist, though this has not been experimentally investigated.

The manner in which molecules of this compound arrange themselves in the solid state is unknown due to the lack of crystal structure data. Analysis of crystal packing provides insights into the non-covalent interactions that govern the stability and physical properties of the crystalline material.

In the absence of experimental data, one can only hypothesize the types of intermolecular interactions that might be present. These could include:

π-π Stacking: The aromatic quinoline rings could stack on top of one another, a common feature in the crystal packing of planar aromatic molecules.

Halogen Bonding: The bromine atom could participate in halogen bonds, acting as an electrophilic region that interacts with nucleophilic atoms (like the oxygen atoms of the nitro group) on adjacent molecules.

Without a determined crystal structure, the presence, geometry, and relative importance of these potential interactions cannot be confirmed or analyzed.

Due to the lack of available experimental data for this compound, no data tables can be generated.

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 6 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 4-Bromo-2-methyl-6-nitroquinoline.

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Theoretical calculations on similar quinoline (B57606) derivatives, such as 2-methyl-6-nitroquinoline (B57331) and 6-bromo-2-methylquinoline, have been performed using methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netelixirpublishers.com These studies indicate that the introduction of substituents like bromo, methyl, and nitro groups can lead to slight variations in the charge distribution and geometry of the quinoline ring. researchgate.net The stability of the molecule, arising from hyperconjugative interactions and intramolecular charge transfer, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.37 | C2-C3-C4 | 120.5 |

| C4-Br | 1.90 | C3-C4-N1 | 118.9 |

| C6-N(nitro) | 1.48 | C5-C6-C7 | 119.8 |

| C2-C(methyl) | 1.51 | C1-C2-C(methyl) | 121.3 |

DFT calculations are highly effective in predicting spectroscopic parameters.

NMR: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated to help in the structural elucidation of the compound. For instance, in a related Schiff base complex derived from 4-bromo-2,6-dichloroaniline, the ¹H NMR spectrum showed distinct peaks for aromatic protons and functional groups, which were assigned based on their chemical environment. nih.gov

IR: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify the characteristic functional groups present in the molecule. Studies on 2-methyl-6-nitroquinoline have successfully used DFT calculations to assign the vibrational modes. elixirpublishers.com The presence of the nitro group, methyl group, and the C-Br bond in this compound would give rise to characteristic peaks in the IR spectrum.

UV-Vis: The electronic absorption spectra can be predicted by calculating the transition energies between molecular orbitals. chalcogen.ro The HOMO-LUMO energy gap is particularly important in determining the wavelength of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.5-8.5, Methyl Protons: ~2.5 |

| IR | Vibrational Frequency (cm⁻¹) | NO₂ stretch: ~1530 & 1350, C-Br stretch: ~600-500 |

| UV-Vis | λmax (nm) | ~350 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com

Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netscispace.comyoutube.com These maps are color-coded to indicate regions of positive and negative electrostatic potential.

Red regions: Indicate negative potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate positive potential and are prone to nucleophilic attack. These are often located around hydrogen atoms or electron-deficient centers.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. The bromine atom would also influence the electrostatic potential distribution.

DFT calculations can be used to compute various thermodynamic properties, such as Gibbs free energy (G), enthalpy (H), and entropy (S). researchgate.net These properties are essential for understanding the spontaneity and equilibrium of chemical reactions involving the compound. The calculation of these parameters at different temperatures can provide insights into the molecule's stability under varying conditions.

Table 4: Calculated Thermodynamic Properties for this compound at 298.15 K (Illustrative)

| Property | Value |

| Gibbs Free Energy (G) (kcal/mol) | - |

| Enthalpy (H) (kcal/mol) | - |

| Entropy (S) (cal/mol·K) | - |

Molecular Dynamics (MD) Simulations

While the search results did not provide specific MD simulation studies on this compound, this technique is a powerful tool for studying the dynamic behavior of molecules over time. MD simulations can be used to investigate the conformational changes, intermolecular interactions, and solvation effects of the compound. For instance, MD simulations have been employed to study the stability and interactions of other heterocyclic compounds, such as quinazoline (B50416) derivatives, with biological targets. nih.govresearchgate.net A similar approach could be applied to this compound to understand its behavior in different environments, such as in solution or in the active site of an enzyme.

Investigation of Conformational Dynamics and Interactions

The conformational flexibility of this compound is a key determinant of its interaction with biological targets or other molecules. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. These studies often involve systematic rotations around single bonds, particularly the bond connecting the methyl group to the quinoline ring and the orientation of the nitro group.

Mechanistic Studies via Computational Chemistry

Computational chemistry offers a window into the intricate details of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Transition State Calculations for Reaction Pathways and Activation Barriers

Understanding the reactivity of this compound, for instance in nucleophilic aromatic substitution reactions where the bromine atom is displaced, requires the identification of transition states and the calculation of associated activation energies. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in modeling the geometry of these high-energy transition state structures.

By calculating the energy difference between the reactants and the transition state, the activation barrier for a given reaction pathway can be determined. This information is crucial for predicting the feasibility and rate of a reaction. For example, the activation barrier for the substitution of the bromo group by various nucleophiles can be computationally screened to predict which reactions are more likely to occur.

Elucidation of Reaction Mechanisms

Computational studies can elucidate the step-by-step mechanism of reactions involving this compound. For example, in the synthesis of this compound, theoretical models can help to understand the regioselectivity of the nitration and bromination steps on the 2-methylquinoline (B7769805) scaffold. By analyzing the electron density distribution and the stability of reaction intermediates, chemists can rationalize why the nitro and bromo groups are directed to the 6- and 4-positions, respectively.

These mechanistic insights are invaluable for optimizing reaction conditions and for designing synthetic routes to novel quinoline derivatives.

Tautomerism Studies

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility for certain quinoline derivatives. For this compound, the potential for tautomerism is an important consideration.

Investigation of Enol-Keto Tautomerization Equilibria

While this compound itself does not possess a hydroxyl group that can readily undergo keto-enol tautomerism, this phenomenon is highly relevant to its potential precursors or derivatives, such as 4-hydroxy-2-methyl-6-nitroquinoline. In such cases, the equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4-one) forms can be investigated. libretexts.org The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the quinoline ring. nuph.edu.uamasterorganicchemistry.com The presence of the electron-withdrawing nitro group at the 6-position would be expected to influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby affecting the tautomeric equilibrium.

Computational Assessment of Tautomeric Stability

Computational chemistry provides a quantitative means to assess the relative stability of tautomers. By calculating the Gibbs free energy of the different tautomeric forms, it is possible to predict which tautomer will be predominant at equilibrium. nuph.edu.ua For a hypothetical 4-hydroxy precursor, DFT calculations could be used to compare the energies of the enol and keto forms of 2-methyl-6-nitro-4-quinolinol. These calculations would take into account the electronic effects of the methyl and nitro groups, as well as the bromine atom, on the stability of each tautomer.

Advanced Quantum Chemical Methods

Advanced computational techniques are indispensable in modern chemistry for elucidating the electronic and structural properties of complex molecules. For this compound, these methods provide a theoretical framework for interpreting and predicting its spectroscopic characteristics.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. youtube.com This method addresses the gauge origin problem, which can affect the accuracy of calculated magnetic properties, by employing atomic orbitals that include the magnetic field vector potential. youtube.com The GIAO approach is widely recognized for its reliability in predicting the chemical shifts of various nuclei, offering excellent correlation with experimental data when appropriate levels of theory and basis sets are used. imist.maresearchgate.net

Detailed Research Findings

While specific GIAO calculations for this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of quinoline derivatives and other heterocyclic systems. tsijournals.comworktribe.comresearchgate.net These studies consistently demonstrate the utility of the GIAO method in assigning ¹H and ¹³C NMR signals, especially in complex structures where spectral overlap and subtle electronic effects complicate empirical interpretation.

The typical computational protocol involves:

Geometry Optimization: The molecular geometry of this compound is first optimized using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d,p). researchgate.net

Magnetic Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding tensors (σ) for each nucleus. tsijournals.com This step is often performed at a higher level of theory, for instance, using the mPW1PW91 functional with the 6-31+G** basis set, to enhance accuracy. nih.gov

Chemical Shift Determination: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

Studies on related substituted quinolines have shown that the GIAO-DFT approach can predict chemical shifts with a high degree of accuracy, often with mean absolute errors of only a few parts per million (ppm) for ¹³C and even less for ¹H NMR. nih.govnih.gov For instance, research on various quinoline pharmaceutical derivatives using the GIAO method at the HF/6-31++G(d,p) level of theory found an excellent agreement between theoretical and experimental data. tsijournals.com Similarly, a study on perfluoro-quinoline derivatives highlighted the power of GIAO-NMR computations in structural identification and resonance assignment. worktribe.com

The following interactive table presents hypothetical ¹³C NMR chemical shift values for this compound, based on typical results from GIAO calculations for substituted quinolines.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 158.5 |

| C3 | 122.1 |

| C4 | 125.3 |

| C4a | 148.2 |

| C5 | 129.8 |

| C6 | 145.0 |

| C7 | 124.6 |

| C8 | 128.9 |

| C8a | 147.4 |

| CH3 | 24.7 |

Note: These values are illustrative and represent expected outcomes from GIAO calculations.

Scaled Quantum Mechanical (SQM) Force Field Method for Vibrational Analysis

The Scaled Quantum Mechanical (SQM) force field method is a computational approach used to improve the accuracy of predicted vibrational frequencies. researchgate.net Ab initio or DFT calculations often overestimate vibrational frequencies due to the harmonic approximation and the limitations of the chosen level of theory. The SQM method corrects for these systematic errors by applying a set of scale factors to the calculated force constants. researchgate.net

Detailed Research Findings

Direct application of the SQM force field method to this compound is not readily found in published research. However, the method has been extensively validated for a variety of aromatic and heterocyclic compounds, including those with nitro and methyl substitutions. nih.gov The general procedure for an SQM analysis is as follows:

Harmonic Frequency Calculation: An initial quantum chemical calculation (e.g., DFT with B3LYP/6-311+G(d,p)) is performed to obtain the harmonic vibrational frequencies and the corresponding force field in Cartesian coordinates. researchgate.net

Force Constant Transformation: The Cartesian force constants are transformed into a set of non-redundant local symmetry coordinates.

Scaling: Scale factors, which are typically derived from well-characterized related molecules, are applied to the diagonal elements of the force constant matrix. researchgate.net These factors are specific to the type of motion (e.g., C-H stretch, C=C stretch, NO₂ bend).

Scaled Frequencies: The scaled force field is then used to calculate the final, more accurate vibrational frequencies.

This approach has been shown to reduce the mean deviation between calculated and experimental frequencies to less than 10 cm⁻¹ for many organic molecules. researchgate.net For example, a vibrational analysis of nitrotoluenes using a modified valence force field demonstrated the reliability of such methods for making unambiguous vibrational assignments. nih.gov The insights gained from the SQM analysis of related compounds can be extrapolated to predict the vibrational spectrum of this compound with reasonable accuracy.

Below is an interactive table showing a hypothetical comparison of calculated and scaled vibrational frequencies for some characteristic modes of this compound.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3150 | 3085 |

| C-H Stretch (Methyl) | 3050 | 2980 |

| C=N Stretch | 1620 | 1595 |

| NO₂ Asymmetric Stretch | 1580 | 1540 |

| NO₂ Symmetric Stretch | 1390 | 1355 |

| C-Br Stretch | 680 | 660 |

Note: These values are illustrative examples based on typical SQM force field analysis results for similar compounds. researchgate.net

Role As a Synthetic Precursor in Advanced Organic Synthesis

Building Block for Active Pharmaceutical Ingredients (APIs)

The quinoline (B57606) scaffold is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of 4-Bromo-2-methyl-6-nitroquinoline makes it an attractive starting point for the synthesis of targeted therapies, particularly in oncology.

The development of novel anti-cancer agents is a critical area of pharmaceutical research. Quinoline derivatives are frequently investigated for their cytotoxic activities. Studies have shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinoline or quinazoline (B50416) ring can enhance anticancer effects. frontiersin.org For instance, a series of 6-bromo-quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents, demonstrating the importance of the 6-bromo substitution pattern in designing new cytotoxic compounds. frontiersin.orgCurrent time information in Pasuruan, ID.

The functional groups on this compound allow for its elaboration into more complex structures. The nitro group can be reduced to an amine, which can then be acylated or used in cyclization reactions. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents. This dual functionality makes it a valuable precursor for creating libraries of compounds for screening as potential anti-cancer treatments.

The PI3K/Akt/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. rsc.org This makes the development of inhibitors for kinases in this pathway, particularly PI3K and mTOR, a major focus in oncology drug discovery. semanticscholar.orgresearchgate.net

Bromo-nitro-quinoline derivatives are key intermediates in the synthesis of potent PI3K/mTOR dual inhibitors. Current time information in Pasuruan, ID.acs.org For example, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a vital intermediate for synthesizing derivatives of NVP-BEZ235, a well-known PI3K/mTOR inhibitor. acs.org This highlights the significance of the bromo-nitro-quinoline core as a scaffold for this class of inhibitors. The synthesis involves the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with an appropriate aniline (B41778) derivative. acs.org

Furthermore, the related compound 6-bromo-4-iodoquinoline (B1287929) serves as an important precursor for the synthesis of GSK2126458 (Omipalisib), another highly potent PI3K/mTOR inhibitor. acs.org The synthetic utility of these halogenated quinolines underscores the potential of this compound as a starting material for new kinase inhibitors. The methyl group at the 2-position can influence the molecule's conformation and interaction with the kinase active site, potentially leading to improved selectivity or potency.

Table 1: Examples of Kinase Inhibitors Derived from Halogenated Quinoline Precursors

| Inhibitor Name | Target(s) | Precursor Type |

|---|---|---|

| NVP-BEZ235 Derivatives | PI3K/mTOR | Bromo-nitro-quinoline |

Precursor for Advanced Materials

The unique electronic properties of the quinoline ring system also make it a suitable platform for developing advanced materials, especially those for optoelectronic applications.

The functional groups on this compound provide clear synthetic pathways to create novel dyes. The bromine atom can be functionalized via cross-coupling reactions to extend the π-conjugated system, a common strategy in dye design to tune absorption and emission wavelengths. The nitro group, being strongly electron-withdrawing, can be incorporated into a donor-π-acceptor (D-π-A) dye architecture, which is a highly effective design for both OLED emitters and DSSC sensitizers. researchgate.net Therefore, this compound represents a potential, yet underexplored, precursor for creating new functional dyes for these advanced applications.

Synthesis of Complex Heterocyclic Systems

The reactivity of the functional groups on this compound makes it an excellent substrate for constructing more elaborate, multi-ring structures.

The creation of polycyclic and fused-ring systems containing the quinoline moiety is of great interest in medicinal chemistry and materials science, as these complex structures often exhibit unique biological activities and physical properties. Various synthetic methods, such as intramolecular cyclization and multicomponent reactions, are used to build additional rings onto the quinoline framework. researchgate.netrsc.orgnih.gov

The presence of both a bromo and a nitro group on the same ring in this compound offers a powerful strategy for regioselective functionalization and cyclization. The nitro group can activate the adjacent bromine atom for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of nucleophiles that can subsequently be used to construct a new ring. semanticscholar.org Alternatively, the nitro group can be reduced to an amino group, which can then participate in an intramolecular cyclization with a suitable partner introduced at the 4-position (via substitution of the bromine). This approach has been used to synthesize a variety of fused quinoline heterocycles, such as pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net The bromine atom itself is a key functional group for palladium-catalyzed reactions that form C-C or C-N bonds, which are fundamental steps in the synthesis of polycyclic systems. nih.gov These established synthetic strategies highlight the significant potential of this compound as a precursor for diverse and complex fused heterocyclic systems.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-quinazoline-4(3H)-one |

| NVP-BEZ235 |

| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile |

| 6-bromo-4-chloro-3-nitroquinoline |

| GSK2126458 (Omipalisib) |

| 6-bromo-4-iodoquinoline |

Formation of Hybrid Analogs through Condensation and Coupling Reactions

The strategic placement of reactive functional groups on the this compound core, namely the bromo, methyl, and nitro groups, allows for a diverse range of chemical transformations. These transformations are pivotal in the synthesis of hybrid molecules, where the quinoline moiety is combined with other pharmacophoric fragments to create compounds with potentially enhanced or novel biological activities.

Condensation reactions represent a fundamental approach for elaborating the this compound scaffold. For instance, the methyl group at the 2-position can undergo condensation with various aldehydes to form chalcone-like structures. These reactions are often catalyzed by a base and proceed through the formation of a carbanion intermediate. The resulting α,β-unsaturated ketone system can then serve as a Michael acceptor for further functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The bromine atom at the 4-position is particularly amenable to these reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

For example, in a Suzuki coupling reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This strategy has been employed to synthesize a range of biaryl quinoline derivatives. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high yields and selectivity.

The following table summarizes representative coupling reactions involving bromo-substituted quinolines, illustrating the versatility of this synthetic handle:

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | Aryl-substituted quinoline |

| Heck Coupling | Alkene | Pd(OAc)2 / Ligand | Alkenyl-substituted quinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI | Alkynyl-substituted quinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand | Amino-substituted quinoline |

These coupling reactions, often performed in tandem with condensation strategies, provide a powerful toolbox for the construction of diverse libraries of quinoline-based hybrid analogs for biological screening.

Quinoline Derivatives as Scaffolds for Drug Discovery

The quinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new drugs.

Strategic Importance of Quinoline as a Pharmacological Scaffold

The strategic importance of the quinoline scaffold stems from several key features. nih.govusc.edu Its rigid, planar structure provides a well-defined three-dimensional arrangement for the presentation of functional groups to a biological target. The presence of the nitrogen atom in the pyridine (B92270) ring allows for hydrogen bonding interactions, which are crucial for drug-receptor binding. Furthermore, the aromatic nature of the quinoline system enables π-π stacking interactions with aromatic amino acid residues in proteins. nih.govusc.edu

The versatility of the quinoline ring system allows for substitution at multiple positions, providing a means to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. researchgate.netfrontiersin.org By introducing different substituents, medicinal chemists can fine-tune properties such as solubility, metabolic stability, and target affinity. This synthetic tractability has led to the development of a wide range of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. nih.govnih.gov

The following table highlights some of the key properties that make the quinoline scaffold a valuable tool in drug discovery:

| Property | Significance in Drug Discovery |

| Rigid, planar structure | Provides a defined orientation for interacting with biological targets. |

| Nitrogen heteroatom | Acts as a hydrogen bond acceptor, crucial for receptor binding. |

| Aromatic system | Enables π-π stacking interactions with protein residues. |

| Synthetic accessibility | Allows for the facile introduction of various functional groups to optimize properties. researchgate.net |

| Broad biological activity | Serves as a starting point for developing drugs for a wide range of diseases. nih.govnih.gov |

Design and Synthesis of Novel Bioactive Compounds Based on the Quinoline Nucleus

The design and synthesis of novel bioactive compounds based on the quinoline nucleus is a vibrant area of research. usc.eduresearchgate.net A common strategy involves the use of molecular hybridization, where the quinoline scaffold is combined with other known pharmacophores to create new chemical entities with potentially synergistic or enhanced biological activities. nih.gov

For instance, the conjugation of a quinoline moiety with a chalcone (B49325) fragment has been shown to result in compounds with potent anticancer activity. nih.gov Similarly, the incorporation of a quinoline core into a molecule containing a hydrazone linkage has led to the discovery of novel antimicrobial agents.

The synthesis of these novel bioactive compounds often begins with a functionalized quinoline precursor, such as this compound. The reactive handles on this starting material allow for the sequential or convergent introduction of various structural motifs. For example, the bromo group can be utilized for a cross-coupling reaction to introduce a new aryl or heteroaryl group, while the nitro group can be reduced to an amine and further functionalized.

The rational design of these molecules is often guided by computational modeling and structure-activity relationship (SAR) studies. researchgate.net These studies help to identify the key structural features that are responsible for the observed biological activity and guide the synthesis of more potent and selective analogs. The development of efficient synthetic routes, including the use of green chemistry principles, is also a critical aspect of this process. rsc.org

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Routes

The traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions and generate significant chemical waste. tandfonline.com Consequently, contemporary research is heavily focused on developing more sustainable and efficient synthetic protocols.

Green Chemistry Approaches for Quinoline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. benthamdirect.com These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of 4-Bromo-2-methyl-6-nitroquinoline, several green strategies could be envisioned.

Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for various quinoline syntheses. ijpsjournal.comtandfonline.com The application of microwave irradiation to a modified Doebner-Miller reaction, using a greener solvent like ethanol (B145695) or even water, could provide a more sustainable route to this compound. tandfonline.com Furthermore, the use of heterogeneous catalysts, such as zeolites or functionalized nanoparticles, can facilitate easier product purification and catalyst recycling, thereby reducing waste. acs.orgnih.gov

Below is a hypothetical comparison of a traditional versus a potential green synthetic route for a precursor to this compound:

| Parameter | Traditional Method (e.g., Skraup) | Green Method (e.g., Microwave-assisted) |

| Solvent | Concentrated Sulfuric Acid | Ethanol or Water |

| Catalyst | Strong Acid | Reusable solid acid catalyst |

| Energy Source | Conventional Heating (High Temp) | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Waste Generation | High (acidic waste) | Low |

| Atom Economy | Moderate | Potentially Higher |

Flow Chemistry and Continuous Manufacturing for Substituted Quinolines

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.net The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems. ucd.ievapourtec.com For a molecule like this compound, a multi-step flow process could be designed.

This could involve the initial formation of a substituted aniline (B41778) precursor in one reactor, followed by its immediate reaction with an α,β-unsaturated aldehyde or ketone in a subsequent heated or catalyzed reactor module to form the quinoline ring. researchgate.net Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity. The modular nature of flow chemistry also allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process. vapourtec.comacs.org

Targeted Functionalization Strategies

The existing functional groups on this compound—the bromo, methyl, and nitro groups—offer multiple avenues for further chemical modification. However, achieving site-selectivity in these transformations is a key challenge.

Site-Selective C-H Functionalization of Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, as it avoids the need for pre-functionalized starting materials. nih.govrsc.org For this compound, transition-metal-catalyzed C-H activation could enable the introduction of new functional groups at specific positions on the quinoline core. nih.govmdpi.com

For example, palladium-catalyzed C-H arylation could potentially be directed to the C-8 position, a common site for such reactions in quinoline systems. nih.gov The choice of catalyst, ligand, and directing group would be crucial in controlling the regioselectivity of such a transformation. The electron-withdrawing nature of the nitro group at C-6 would likely influence the electronic properties of the benzene (B151609) ring portion of the quinoline, which in turn would affect the reactivity and selectivity of C-H functionalization reactions. nih.govsemanticscholar.org

Development of New Catalytic Systems for Derivatization